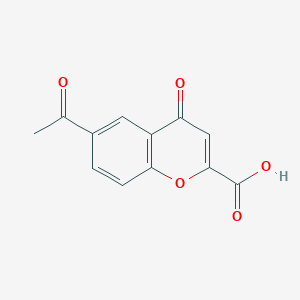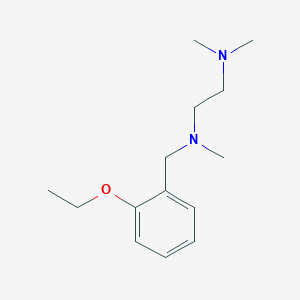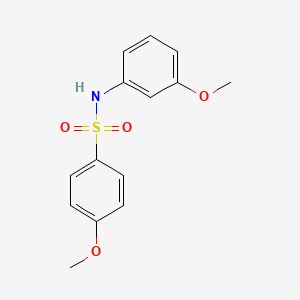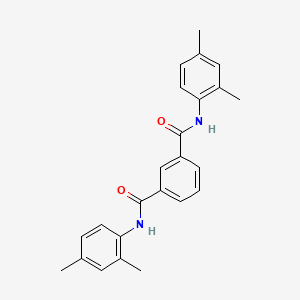
2-Carboxy-6-acetylchromone
概要
説明
2-Carboxy-6-acetylchromone is a heterocyclic compound belonging to the chromone family. Chromones are known for their diverse biological activities and are widely studied in medicinal chemistry. The structure of this compound consists of a chromone core with a carboxyl group at the second position and an acetyl group at the sixth position. This unique arrangement imparts specific chemical and biological properties to the compound.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Carboxy-6-acetylchromone typically involves the condensation of 2,4-diacetylphenol with diethyl oxalate. This reaction forms the chromone core with the desired substituents. The reaction conditions often include the use of a base such as sodium ethoxide in ethanol, followed by acidification to obtain the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions: 2-Carboxy-6-acetylchromone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Electrophilic substitution reactions can introduce new substituents at specific positions on the chromone ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Friedel-Crafts acylation and alkylation reactions are common, using reagents like aluminum chloride and acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohol derivatives.
科学的研究の応用
2-Carboxy-6-acetylchromone has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits various biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.
Medicine: Research has shown potential anticancer and antiviral activities, making it a candidate for drug development.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-Carboxy-6-acetylchromone involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes, modulate receptor activity, and interfere with cellular signaling pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to altered cellular functions and therapeutic effects .
類似化合物との比較
- 2-Carboxy-6-hydroxychromone
- 2-Carboxy-6-methylchromone
- 2-Carboxy-6-ethoxychromone
Comparison: Compared to these similar compounds, 2-Carboxy-6-acetylchromone is unique due to its specific substituents, which impart distinct chemical and biological properties. The acetyl group at the sixth position enhances its reactivity and potential biological activities, making it a valuable compound for various applications.
特性
IUPAC Name |
6-acetyl-4-oxochromene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8O5/c1-6(13)7-2-3-10-8(4-7)9(14)5-11(17-10)12(15)16/h2-5H,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHVUXFKPIAVJDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)OC(=CC2=O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[4-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]phenyl]ethanone](/img/structure/B3845152.png)
![13-prop-2-enyl-13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene](/img/structure/B3845160.png)
![2-[(4-Chloro-2-methylphenyl)amino]-N'-[(1Z)-2-methylcyclohexylidene]acetohydrazide](/img/structure/B3845164.png)
![2-[2-[4-[(4-Methylsulfanylphenyl)methyl]piperazin-1-yl]ethoxy]ethanol](/img/structure/B3845170.png)
![N-[[2-(4-acetylpiperazin-1-yl)pyridin-3-yl]methyl]-2-phenylsulfanylacetamide](/img/structure/B3845179.png)
![ETHYL 2-[(2-METHYL-3-NITROPHENYL)FORMAMIDO]ACETATE](/img/structure/B3845190.png)
![2-[4-[(4-ethylphenyl)methyl]piperazin-1-yl]ethanol](/img/structure/B3845191.png)
![N,N,N'-trimethyl-N'-[[4-(trifluoromethyl)phenyl]methyl]ethane-1,2-diamine](/img/structure/B3845193.png)
![2-(4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl)-N-[1-(hydroxymethyl)-2,2-dimethylpropyl]-2-methylpropanamide](/img/structure/B3845204.png)
![N-[(E)-(2-bromophenyl)methylideneamino]-2-hydroxybenzamide](/img/structure/B3845209.png)
![3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-8-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B3845219.png)



